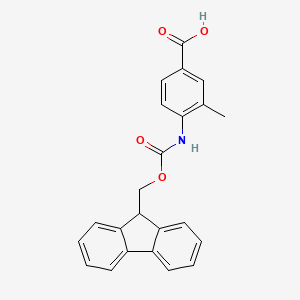

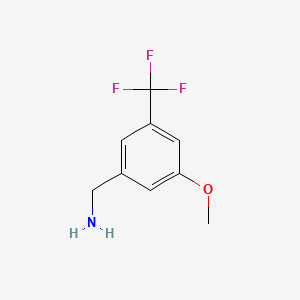

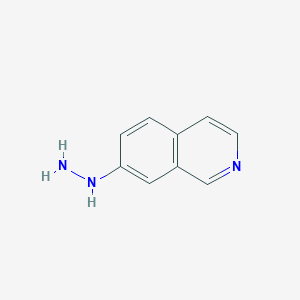

![molecular formula C7H5N3O2 B1322557 3H-咪唑并[4,5-b]吡啶-2-羧酸 CAS No. 97640-15-8](/img/structure/B1322557.png)

3H-咪唑并[4,5-b]吡啶-2-羧酸

描述

3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound that contains both imidazole and pyridine rings fused together. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the carboxylic acid group at the 2-position may allow for further functionalization or contribute to the compound's bioactivity.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various methods. One approach involves the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, which can lead to the formation of 3H-imidazo[4,5-b]pyridine derivatives under certain conditions . Another method for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids, which are structurally related to the compound of interest, utilizes the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage . Although not directly related to the 3H-imidazo[4,5-b]pyridine-2-carboxylic acid, these methods provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by the fusion of imidazole and pyridine rings. The specific substitution pattern on the rings can significantly influence the electronic and steric properties of the molecule. For instance, the introduction of a carboxylic acid group at the 2-position is likely to affect the molecule's acidity and potential for hydrogen bonding .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can participate in various chemical reactions. For example, the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates can lead to the formation of fully substituted furans . Although this reaction involves a different regioisomer of imidazo[4,5-b]pyridine, it demonstrates the reactivity of the imidazo[1,5-a]pyridine moiety in cycloaddition reactions. The functionalization reactions of related compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, with 2,3-diaminopyridine, have also been studied, providing insights into the types of transformations that the 3H-imidazo[4,5-b]pyridine-2-carboxylic acid might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen in the imidazole and pyridine rings contributes to the basicity and potential coordination chemistry of these compounds. The carboxylic acid group is expected to confer acidic properties and enhance solubility in polar solvents. Additionally, the synthesis of imidazo[4,5-b]pyridines and -pyrazines via palladium-catalyzed amidation indicates that these compounds can be amenable to metal-catalyzed cross-coupling reactions, which could be useful for further derivatization .

科学研究应用

功能化反应

- 功能化反应研究:Yıldırım、Kandemir 和 Demir(2005 年)研究了 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸和酰氯与 2,3-二氨基吡啶的功能化反应。他们报道通过该过程形成 3H-咪唑并[4,5-b]吡啶衍生物,证明了该化合物在合成化学中的化学多功能性 (Yıldırım、Kandemir 和 Demir,2005 年)。

微波辅助烯化

- 微波辅助烯化:Baladi、Granzhan 和 Piguel(2016 年)描述了 3H-咪唑并[4,5-b]吡啶的第一个 C-2 直接烯化,突出了其在创建具有大斯托克斯位移的荧光嘌呤等排体的实用性。这强调了 3H-咪唑并[4,5-b]吡啶在开发新型荧光材料中的潜力 (Baladi、Granzhan 和 Piguel,2016 年)。

潜在的抗癌和抗炎剂

- 抗癌和抗炎应用:Kirwen 等人(2016 年)探讨了 3H-咪唑并[4,5-b]吡啶衍生物作为抗癌和抗炎剂的潜力。他们发现某些衍生物对各种癌细胞系表现出中等的细胞毒活性,并且还表现出 COX-1 和 COX-2 抑制活性 (Kirwen 等人,2016 年)。

合成技术

- 连续流合成:Herath、Dahl 和 Cosford(2010 年)开发了第一种由 2-氨基吡啶和溴丙酮酸连续流合成的咪唑并[1,2-a]吡啶-2-羧酸,为这些化合物的合成过程提供了重大进展 (Herath、Dahl 和 Cosford,2010 年)。

抗癌和抗菌活性

- 抗癌和抗菌活性:Shelke 等人(2017 年)合成了新的 3H-咪唑并[4,5-b]吡啶衍生物,并评估了它们的抗癌和抗菌活性。他们发现某些化合物对乳腺癌细胞系表现出显着的活性,并且还显示出抗菌和抗真菌特性 (Shelke 等人,2017 年)。

缓蚀

- 缓蚀:Saady 等人(2021 年)评估了咪唑并[4,5-b]吡啶衍生物作为缓蚀剂对低碳钢腐蚀的性能,证明了它们在工业环境中保护金属免受腐蚀的潜在应用 (Saady 等人,2021 年)。

未来方向

Imidazopyridines have been found to have medicinal potential, with their bioactivity as GABA A receptor positive allosteric modulators being discovered . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests potential future directions in the development of new therapeutic agents.

属性

IUPAC Name |

1H-imidazo[4,5-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQRPLMAKJWHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626908 | |

| Record name | 1H-Imidazo[4,5-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-imidazo[4,5-b]pyridine-2-carboxylic acid | |

CAS RN |

97640-15-8 | |

| Record name | 1H-Imidazo[4,5-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

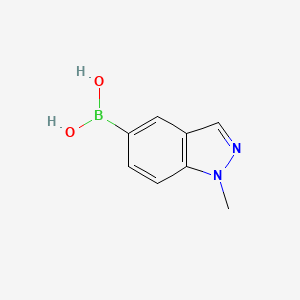

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

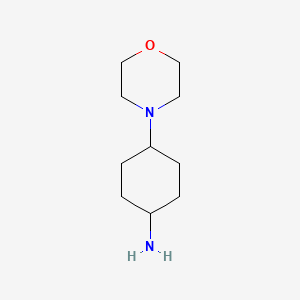

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

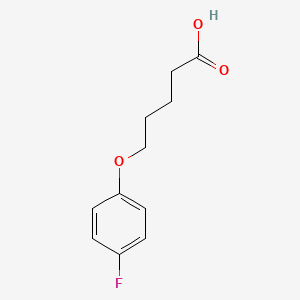

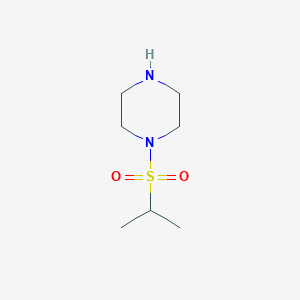

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)